molecular formula C9H9ClN2O3 B11875605 6-Chloro-8-nitrochroman-3-amine

6-Chloro-8-nitrochroman-3-amine

Cat. No.: B11875605
M. Wt: 228.63 g/mol
InChI Key: BDODHZJYDQSNBY-UHFFFAOYSA-N
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Description

6-Chloro-8-nitrochroman-3-amine is a chemical compound belonging to the chroman family, characterized by a chroman ring structure with a chlorine atom at the 6th position and a nitro group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-nitrochroman-3-amine typically involves multi-step organic reactions. One common method starts with the nitration of a chroman derivative to introduce the nitro group at the 8th position. This is followed by chlorination to add the chlorine atom at the 6th position. The final step involves the introduction of the amine group at the 3rd position through amination reactions. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-nitrochroman-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 6-Chloro-8-aminochroman-3-amine.

    Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-8-nitrochroman-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-8-nitrochroman-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and amine group can also participate in binding interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-8-nitrochroman-3-ol: Similar structure but with a hydroxyl group instead of an amine group.

    6-Chloro-8-nitrochroman-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    8-Nitrochroman-3-amine: Lacks the chlorine atom at the 6th position.

Uniqueness

6-Chloro-8-nitrochroman-3-amine is unique due to the presence of both the chlorine and nitro groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

6-chloro-8-nitro-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H9ClN2O3/c10-6-1-5-2-7(11)4-15-9(5)8(3-6)12(13)14/h1,3,7H,2,4,11H2

InChI Key

BDODHZJYDQSNBY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2[N+](=O)[O-])Cl)N

Origin of Product

United States

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